molecular formula C21H19N5O2 B2638182 N-(3,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 852440-06-3

N-(3,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2638182
CAS No.: 852440-06-3
M. Wt: 373.416
InChI Key: CNEAFOGGWTWTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • N-(3,5-dimethylphenyl) substituent: A hydrophobic aromatic group influencing lipophilicity and steric bulk.
  • Phenyl group at position 1: Enhances stability and modulates electronic properties.
  • Acetamide linkage: Provides flexibility and opportunities for derivatization.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-8-15(2)10-16(9-14)24-19(27)12-25-13-22-20-18(21(25)28)11-23-26(20)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEAFOGGWTWTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,5-dimethylaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine intermediate with phenylacetyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives with Fluorinated Substituents

Example Compound () :

  • Structure: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide.
  • Key Differences: Fluorine atoms at multiple positions (chromenone, phenyl) enhance metabolic stability and binding affinity.
  • Synthesis : Prepared via Suzuki-Miyaura coupling, a method applicable to the target compound for introducing boronate-based substituents .
  • Physical Properties: Higher molecular weight (571.2 g/mol) and melting point (302–304°C) compared to the target compound, likely due to increased rigidity from the chromenone group .

Thieno[2,3-d]pyrimidine Analogs

Compound 950124-74-0 () :

  • Structure: N-(4,5-Dimethoxy-2-methylphenyl)-4-oxothieno[2,3-d]pyrimidine-3(4H)-propanamide.
  • Key Differences: Thieno[2,3-d]pyrimidine core replaces pyrazolo[3,4-d]pyrimidine, altering electronic density and hydrogen-bonding capacity. 4,5-Dimethoxy-2-methylphenyl group: Increases hydrophilicity compared to the 3,5-dimethylphenyl group in the target compound.
  • Implications: Thienopyrimidines often exhibit distinct kinase inhibition profiles, suggesting the target compound’s pyrazolo core may offer unique selectivity .

Hexanamide-Based Pyrimidine Derivatives ()

Example Compounds m, n, o () :

  • Structure : Complex hexanamide chains with 2-oxotetrahydropyrimidin-1(2H)-yl groups.
  • Key Differences: Linear hexanamide backbone introduces conformational flexibility absent in the target compound. Hydroxy and dimethylphenoxy groups: Enhance solubility but reduce membrane permeability compared to the target’s hydrophobic substituents.
  • Relevance : These compounds highlight the trade-off between flexibility and target engagement, suggesting the target compound’s acetamide linker balances rigidity and adaptability .

Structural and Functional Comparison Table

Property Target Compound Fluorinated Pyrazolo[3,4-d]pyrimidine (Example 2) Thieno[2,3-d]pyrimidine (950124-74-0)
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one with chromenone Thieno[2,3-d]pyrimidine
Key Substituents 3,5-Dimethylphenyl, phenyl Fluorophenyl, chromenone, fluoroethyl 4,5-Dimethoxy-2-methylphenyl
Molecular Weight ~400–450 (estimated) 571.2 ~450–500 (estimated)
Synthetic Route Likely Pd-catalyzed cross-coupling Suzuki-Miyaura coupling Not specified
Potential Bioactivity Kinase inhibition (hypothesized) Anticancer (chromenone-linked targets) Kinase modulation

Research Implications

  • Substituent Effects : The 3,5-dimethylphenyl group in the target compound may improve blood-brain barrier penetration compared to fluorinated analogs, which prioritize target affinity .
  • Core Modifications: Replacing pyrazolo[3,4-d]pyrimidine with thieno[2,3-d]pyrimidine (as in ) could shift selectivity toward lipid kinases .
  • Synthetic Feasibility : The target compound’s simpler structure (vs. ’s hexanamide derivatives) may streamline large-scale synthesis .

Biological Activity

N-(3,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structural features suggest interactions with various biological targets, making it a candidate for further research.

Notable Features

Feature Description
Core Structure Pyrazolo[3,4-d]pyrimidine
Substituents Dimethylphenyl group, acetamide
Potential Applications Anticancer, antimicrobial

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer properties. The compound is thought to inhibit specific kinases involved in cancer cell proliferation and survival pathways.

The mechanism of action likely involves binding to the active sites of target enzymes or receptors, inhibiting their activity. This interaction can disrupt signaling pathways critical for tumor growth and metastasis.

Antimicrobial Activity

Research into the antimicrobial properties of this compound is ongoing. Its structural characteristics suggest potential effectiveness against various bacterial and fungal pathogens.

Study 1: Anticancer Activity Assessment

In a study focused on the anticancer effects of pyrazolopyrimidine derivatives, this compound was evaluated for its cytotoxic effects on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and lung cancer cells.

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited moderate antibacterial activity at higher concentrations.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(3,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide?

Methodological Answer:
The compound can be synthesized via condensation reactions between pyrazolo[3,4-d]pyrimidin-4-one derivatives and substituted α-chloroacetamides. For example, highlights reactions involving 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-arylsubstituted α-chloroacetamides under reflux conditions. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of pyrazolo-pyrimidinone to α-chloroacetamide.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity.
  • Temperature : Maintain 80–100°C for 6–12 hours to achieve yields >70% .
    Challenge : Competing side reactions (e.g., hydrolysis of the acetamide group) require strict anhydrous conditions.

Advanced: How can tautomeric equilibria (amine/imine forms) of the pyrazolo[3,4-d]pyrimidin core be resolved spectroscopically?

Methodological Answer:
Tautomerism in the pyrazolo-pyrimidinone scaffold (e.g., 4-oxo vs. 4-hydroxy forms) can be analyzed via:

  • ¹H NMR : Distinct NH signals for amine (δ ~11.20 ppm) and imine (δ ~10.40 ppm) forms, as observed in for a related compound. Integration ratios quantify tautomer populations .
  • Dynamic NMR : Variable-temperature studies (e.g., 25–80°C) to observe coalescence of NH peaks, revealing energy barriers for tautomer interconversion.
  • X-ray Crystallography : Resolves solid-state tautomeric preferences (e.g., uses single-crystal analysis for analogous hydrazones) .

Basic: What analytical techniques confirm the structural integrity of the synthesized compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.42–7.58 ppm for phenyl groups) and acetamide NH (δ ~13.30 ppm) .
  • FT-IR : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: How to evaluate the compound’s bioactivity using in vitro assays?

Methodological Answer:

  • Antioxidant Assays : Adapt protocols from , such as DPPH radical scavenging (IC₅₀ determination) or FRAP assays, using 10–100 µM compound concentrations .
  • Enzyme Inhibition Studies : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase-Glo™ for kinase activity).
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ calculations .

Basic: How to address poor solubility during reaction optimization?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for aqueous reactions.
  • Microwave-Assisted Synthesis : Enhances dissolution under elevated temperatures ( achieved 96% yield for a similar compound using this method) .
  • Derivatization : Introduce polar groups (e.g., sulfonic acid) to improve solubility without altering core activity .

Advanced: What computational strategies predict structure-activity relationships (SAR) for pyrazolo-pyrimidinone derivatives?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), focusing on hydrogen bonding with the acetamide NH and π-π stacking of phenyl groups .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with bioassay data from .

Basic: How to purify the compound to >95% purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for baseline separation of regioisomers .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Advanced: How to resolve conformational flexibility using X-ray crystallography?

Methodological Answer:

  • Crystal Growth : Slow evaporation from DCM/hexane (1:5) at 4°C to obtain single crystals.
  • Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) structures.
  • Analysis : Refine torsion angles of the pyrimidinone ring and acetamide side chain using SHELXL ( resolved similar ambiguities via this approach) .

Advanced: How to address contradictions between synthetic yields and analytical data?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., hydrolyzed acetamide derivatives).
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify intermediate phases (e.g., used HRMS to trace byproduct formation) .
  • Theoretical Yield Adjustments : Recalculate based on stoichiometric imbalances (e.g., excess α-chloroacetamide improves conversion rates) .

Advanced: How to determine regioselectivity in substitution reactions of the pyrazolo-pyrimidinone core?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled reagents to track substitution sites via NMR.
  • DFT Calculations : Compare activation energies for substitution at C-5 vs. C-7 positions ( used crystallography to confirm regiochemistry) .
  • Competition Experiments : React with equimolar electrophiles (e.g., iodomethane vs. benzyl bromide) and quantify products via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.